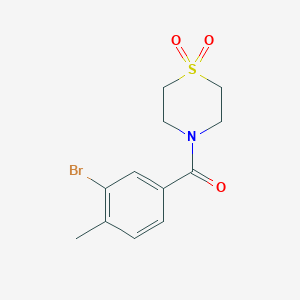

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Beschreibung

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a methanone derivative featuring a 3-bromo-4-methylphenyl group attached to a 1,1-dioxidothiomorpholino moiety. The thiomorpholino 1,1-dioxide group introduces polarity and hydrogen-bonding capabilities, while the bromo and methyl substituents on the aryl ring influence electronic and steric properties.

Eigenschaften

IUPAC Name |

(3-bromo-4-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOYRSBBFGTUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCS(=O)(=O)CC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves the following steps:

Bromination: : The starting material, 4-methylphenol, undergoes bromination to introduce the bromine atom at the 3-position, resulting in 3-bromo-4-methylphenol.

Formation of Methanone: : The brominated phenol is then reacted with thiomorpholine-1,1-dioxide to form the methanone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: : Substitution reactions can introduce different substituents on the phenyl ring or the thiomorpholine moiety.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.

Medicine: : It could be explored for its therapeutic potential in treating various diseases.

Industry: : The compound may find applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a biological setting, it may bind to receptors or enzymes, leading to a cascade of biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Thiomorpholino 1,1-Dioxide Moieties

Several analogs share the 1,1-dioxidothiomorpholino group but differ in aryl substituents:

Key Observations :

Morpholino vs. Thiomorpholino Derivatives

Replacing the sulfur-containing thiomorpholino group with morpholino alters electronic and steric properties:

Key Observations :

- Thiomorpholino 1,1-dioxide introduces two sulfonyl groups, increasing polarity (higher tPSA) and hydrogen-bonding capacity compared to morpholino.

- Morpholino derivatives may exhibit better membrane permeability due to reduced polarity but could lack target specificity seen in sulfone-containing analogs.

Physicochemical Properties

- LogP and tPSA: Basmisanil (LogP 0.61, tPSA 111) vs. morpholino analogs (estimated LogP >2): The thiomorpholino group significantly reduces lipophilicity, favoring aqueous solubility and CNS penetration .

Biologische Aktivität

The compound (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone , also known by its CAS number 1499533-13-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14BrNOS

- Molecular Weight : 300.22 g/mol

- Chemical Structure : The compound features a bromo-substituted phenyl ring and a thiomorpholine moiety, which may contribute to its biological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

The compound exhibited significant anti-proliferative activity against breast cancer (BT-549) and lung cancer (A549) cell lines, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary findings suggest that it may inhibit key proteins associated with tumor growth and survival, such as c-Myc and ATAD2, leading to reduced cell viability in cancerous cells .

Study on Antiproliferative Effects

In a study conducted to explore the antiproliferative effects of various thiomorpholine derivatives, this compound was evaluated alongside other compounds. The results indicated that it had a lower IC50 value compared to many analogs, suggesting superior potency against certain cancer types .

In Silico Studies

Further computational studies have been performed to predict the interaction between this compound and its target proteins. Molecular docking simulations revealed strong binding affinities with the active sites of proteins involved in cancer progression, supporting the experimental findings on its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone to maximize yield and purity?

- Methodological Answer : Synthesis typically involves coupling a bromo-methylphenyl precursor with a thiomorpholine dioxide moiety. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to facilitate Friedel-Crafts acylation or nucleophilic substitution, as seen in analogous bromo-fluorophenyl methanone syntheses .

- Solvent Optimization : Toluene or DMF under reflux conditions (110–130°C) are effective for maintaining reaction stability .

- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity, with yields averaging 70–88% .

- Common Pitfalls : Impurities like unreacted thiomorpholine dioxide or brominated byproducts may require iterative solvent washes (e.g., water/ethyl acetate partitioning) .

Q. How can the incorporation of the thiomorpholino-1,1-dioxide group be verified during synthesis?

- Methodological Answer : Use FT-IR spectroscopy to confirm the presence of sulfone groups (S=O stretching at 1150–1300 cm⁻¹) and ¹H/¹³C NMR to identify thiomorpholine protons (δ 3.1–3.9 ppm for N–CH₂ and O–CH₂ groups) .

- Validation : Compare spectral data with structurally similar compounds, such as (3-bromo-2-fluorophenyl)(morpholino)methanone, to distinguish between morpholine and thiomorpholine derivatives .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton environments with carbon signals, resolving ambiguities in aromatic/heterocyclic regions .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for the target compound and its regioisomers .

- Case Study : In (2-bromophenyl)(benzothiazinyl)methanone, HMBC confirmed carbonyl connectivity to the aromatic ring, resolving misassignments in 1D NMR .

Q. What strategies mitigate discrepancies in bioactivity assays caused by impurities?

- Methodological Answer :

- Orthogonal Purity Analysis : Combine HPLC-MS (to detect low-level impurities) with quantitative ¹H NMR (qNMR) for absolute purity assessment .

- Bioassay Controls : Include reference standards (e.g., USP/EP impurity guidelines) to isolate the target compound’s activity from side products .

Q. How do steric and electronic effects influence the reactivity of the bromo-methylphenyl moiety in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 4-methyl group enhances regioselectivity in Suzuki-Miyaura couplings by directing electrophiles to the less hindered 3-bromo position .

- Electronic Effects : Electron-withdrawing sulfone groups in the thiomorpholine ring deactivate the ketone, necessitating stronger bases (e.g., NaH) for nucleophilic substitutions .

- Experimental Design : Compare reaction rates of the target compound with non-methylated analogs (e.g., 3-bromophenyl derivatives) using kinetic profiling .

Key Analytical and Synthetic Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.